molecular formula C17H13ClN2O2 B11926881 N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide CAS No. 67728-26-1

N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

Katalognummer: B11926881
CAS-Nummer: 67728-26-1
Molekulargewicht: 312.7 g/mol
InChI-Schlüssel: WCILLABDKIZPNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide is a chemical compound with the molecular formula C17H13ClN2O2 This compound is known for its unique structure, which includes an amino group, a chlorine atom, and a hydroxynaphthalene carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 1-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the nitro group results in an amino derivative .

Wissenschaftliche Forschungsanwendungen

N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of kinases and other signaling molecules, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxynaphthalene moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields .

Eigenschaften

CAS-Nummer

67728-26-1

Molekularformel

C17H13ClN2O2

Molekulargewicht

312.7 g/mol

IUPAC-Name

N-(4-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c18-14-9-11(19)6-8-15(14)20-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,19H2,(H,20,22)

InChI-Schlüssel

WCILLABDKIZPNK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.